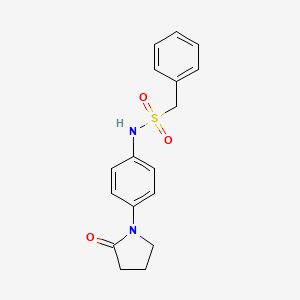

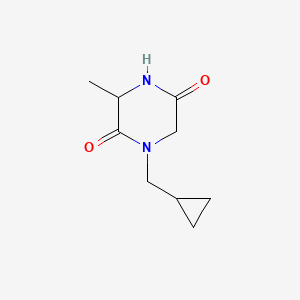

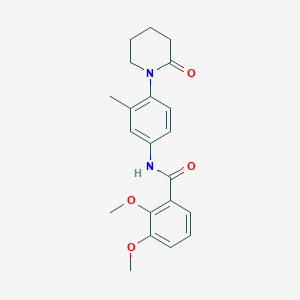

![molecular formula C15H15BrN4 B2873585 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415553-84-1](/img/structure/B2873585.png)

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1H-pyrazole is a heteroaryl halide . It’s a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives can be quite diverse, depending on the specific substituents present on the pyrazole ring .Scientific Research Applications

Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Research has demonstrated the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential biological activities. For example, the synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has been explored, revealing moderate antitumor and antiviral activities in vitro against specific leukemia strains and measles, respectively (C. R. Petrie et al., 1985).

Antidiabetic and Renoprotective Activities Further studies include the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, incorporating the pyrazole moiety. Some of these synthesized compounds have shown remarkable anti-diabetic potency, as well as significant renoprotective activity (A. A. O. Abeed et al., 2017).

Antibacterial Evaluation of Azetidinone Derivatives The preparation and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have highlighted promising antibacterial activities against certain bacterial strains, showcasing the potential of these compounds in antimicrobial applications (Himani N. Chopde et al., 2012).

Antimicrobial and Antitumor Activities Research on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste has shown very good antimicrobial effects. This application suggests a novel approach to enhancing the antimicrobial properties of surface coatings and inks (H. A. El‐Wahab et al., 2015).

Synthesis and Characterization of Phenyl Sulfonyl Pyrazoline Derivatives A series of phenyl sulfonyl pyrazoline derivatives synthesized from azetidin-2-one have been characterized and tested for their antibacterial and antifungal activities. These studies contribute to the understanding of the structural requirements for antimicrobial activity (Shailesh H. Shah et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-bromo-1h-pyrazole, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Related compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUPQZLRQSUPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

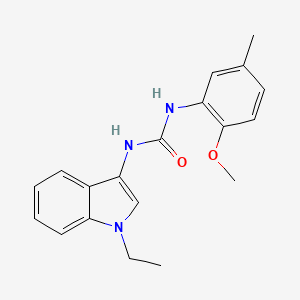

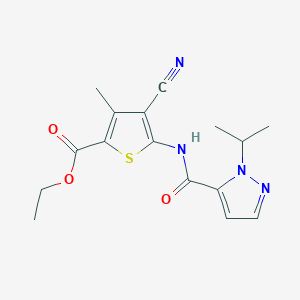

![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)

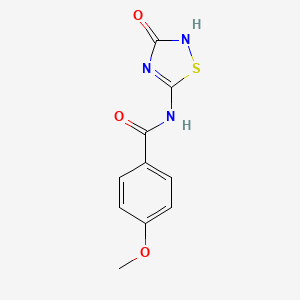

![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)

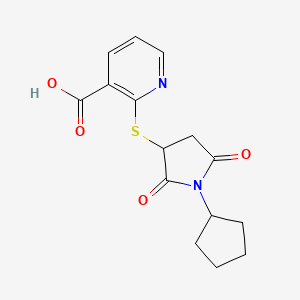

![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)

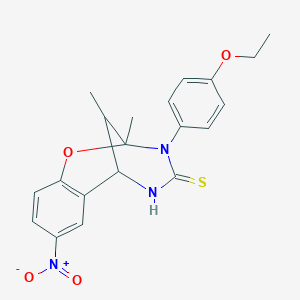

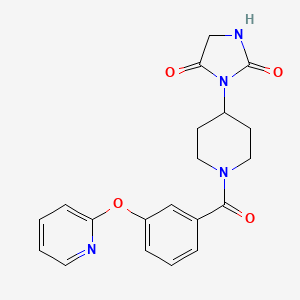

![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)